molecular formula C10H12FNO2 B2503079 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid CAS No. 1344076-62-5

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid

Cat. No.: B2503079
CAS No.: 1344076-62-5
M. Wt: 197.209
InChI Key: KHVPFKGFPVPONL-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H12FNO2 . This compound features a benzoic acid core substituted with a fluorine atom and a dimethylaminomethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize such fluorinated benzoic acid derivatives as key intermediates in the development of various bioactive molecules . For instance, structurally similar compounds, specifically N-(2-diethylaminoethyl)-4-fluorobenzamides, have been investigated as potential positron emission tomography (PET) imaging agents for melanoma, demonstrating the utility of this chemical scaffold in diagnostic probe development . Furthermore, diaminobenzoic acid derivatives are prominently used as safety-catch linkers in solid-phase peptide synthesis (SPPS) to facilitate the creation of C-terminal functionalized peptides, which are crucial for applications like native chemical ligation . The presence of both the carboxylic acid and the basic dimethylamino group provides two points for chemical modification, allowing for versatile conjugation strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(2)6-8-5-7(10(13)14)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPFKGFPVPONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344076-62-5
Record name 3-[(dimethylamino)methyl]-4-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The general reaction scheme is as follows:

    Starting Materials: 4-fluorobenzoic acid, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 4-fluorobenzoic acid is first dissolved in a suitable solvent, such as methanol. Formaldehyde and dimethylamine are then added to the solution, and the mixture is stirred under acidic conditions. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acids .

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activity and therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound C₉H₁₀FNO₂ 183.18 3-(dimethylaminomethyl), 4-F Enhanced solubility due to tertiary amine; moderate lipophilicity
4-Fluorobenzoic acid C₇H₅FO₂ 140.11 4-F High acidity (pKa ~2.8); common synthetic intermediate
3-Amino-4-fluorobenzoic acid C₇H₆FNO₂ 155.13 3-NH₂, 4-F Polar due to amino group; lower lipophilicity
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 4-F, 3-(4-ethylphenyl) High hydrophobicity; potential for π-π interactions
4-Fluoro-3-methylbenzoic acid C₈H₇FO₂ 154.14 4-F, 3-CH₃ Moderate lipophilicity; steric hindrance from methyl group
4-Fluoro-3-methoxybenzoic acid C₈H₇FO₃ 170.14 4-F, 3-OCH₃ Electron-donating methoxy group; altered acidity (pKa ~3.5)
Methyl 3-[(dimethylamino)methyl]-4-hydroxybenzoate C₁₁H₁₅NO₃ 209.24 4-OH, 3-(dimethylaminomethyl), methyl ester Esterified form; improved membrane permeability
Key Observations:
  • Solubility: The dimethylaminomethyl group in the target compound enhances aqueous solubility compared to non-aminated analogs like 4-fluorobenzoic acid .
  • Lipophilicity : Fluorine and aromatic substituents (e.g., 4-ethylphenyl in ) increase logP values, while polar groups (e.g., -NH₂ in ) reduce lipophilicity.
  • Acidity : The carboxylic acid group in 4-fluorobenzoic acid (pKa ~2.8) is more acidic than derivatives with electron-donating groups (e.g., methoxy in ).

Biological Activity

3-[(Dimethylamino)methyl]-4-fluorobenzoic acid (commonly referred to as DAFBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : Approximately 199.21 g/mol
  • Structural Features : The compound features a dimethylamino group and a fluorine atom attached to a benzoic acid framework, positioning it within the class of benzamides.

Although specific mechanisms of action for DAFBA are not well-documented, it is believed that the compound interacts with various biological targets, influencing cellular pathways. The presence of the dimethylamino group and fluorine substitution may enhance its binding affinity to certain receptors or enzymes, making it a candidate for drug development.

Biological Activity

DAFBA exhibits notable biological activities, particularly in the following areas:

  • Pharmacological Potential : Preliminary studies suggest that DAFBA may have applications in drug development due to its ability to interact with specific biological receptors. These interactions can modulate cellular functions and potentially lead to therapeutic effects.
  • Antimicrobial Activity : Some studies indicate that compounds similar to DAFBA exhibit antimicrobial properties, suggesting that DAFBA may also possess similar characteristics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DAFBA, a comparative analysis with structurally similar compounds is helpful:

Compound NameStructure CharacteristicsUnique Features
3-Amino-4-fluorobenzoic acidContains an amino group instead of dimethylaminoExhibits different biological activities
Dimethylaminobenzoic acidLacks fluorine substitutionMore commonly used in pharmaceuticals
4-Fluoro-N,N-dimethylanilineContains aniline structure without carboxylic acidDifferent reactivity profile

This table highlights how DAFBA's specific functional groups contribute to its distinct biological activity.

Case Studies and Research Findings

Safety and Handling

While specific safety data on DAFBA are scarce, general precautions should be taken when handling chemical compounds. Standard laboratory safety protocols should be followed to minimize exposure risks.

Q & A

Q. What are the common synthetic routes for preparing 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A plausible route includes:

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

Aminomethylation : The dimethylaminomethyl group is added via Mannich reaction, employing formaldehyde and dimethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Critical factors include strict control of reaction temperature, stoichiometry of reagents, and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the pure product .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the dimethylamino-methyl group (δ ~2.2–2.5 ppm for N(CH3_3)2_2) and fluorine-induced deshielding in the aromatic region .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]+^+ (calculated for C10_{10}H11_{11}FNO2_2: 212.08) .

Q. What are the known biological activities of this compound in preclinical studies?

  • Methodological Answer : The compound has shown:
  • Anti-inflammatory activity : Inhibition of COX-2 in macrophage cell lines (IC50_{50} ~5–10 µM) via ELISA-based assays .
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays (MIC ~25–50 µg/mL) .
  • Drug intermediate utility : Serves as a precursor for designing kinase inhibitors, validated through molecular docking studies .

Q. What solubility and stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (≥50 mg/mL) and ethanol, but poorly in aqueous buffers. Pre-dissolution in DMSO followed by dilution in cell culture media is recommended for biological assays .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dimethylamino group. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for regioselective fluorination to minimize byproducts .
  • Flow Chemistry : Implement continuous flow reactors for the Mannich step to enhance reaction control and scalability .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer : Discrepancies may arise due to:
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., diclofenac for anti-inflammatory assays) .
  • Compound Purity : Re-evaluate batches via HPLC-MS to rule out impurities affecting bioactivity .
  • Structural Confirmation : Verify the absence of tautomers or degradation products using X-ray crystallography .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Modulation : Replace the fluorine atom with other halogens (Cl, Br) or electron-withdrawing groups (NO2_2) to assess electronic effects .
  • Bioisosteric Replacement : Substitute the dimethylamino group with morpholine or piperidine rings to evaluate steric and solubility impacts .
  • Computational Modeling : Perform DFT calculations to predict binding affinities toward target proteins (e.g., COX-2) before synthesizing derivatives .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Use solvent mixtures (e.g., acetone/water) for slow vapor diffusion.
  • Salt Formation : Co-crystallize with counterions (e.g., sodium or potassium) to enhance lattice stability .
  • Low-Temperature Crystallography : Collect data at 100 K to minimize thermal motion and improve resolution .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .

Q. How can computational tools aid in predicting the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess interactions with metabolic enzymes (e.g., CYP3A4) .

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